3-(4-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)thio)phenyl)propanoic acid
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Overview
Description
3-(4-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)thio)phenyl)propanoic acid is an organic compound with a complex structure that includes a tert-butoxy group, a methyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)thio)phenyl)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common approach is to start with a phenylpropanoic acid derivative and introduce the tert-butoxy and thioether groups through a series of reactions involving reagents such as tert-butyl alcohol, thionyl chloride, and methyl iodide .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
3-(4-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)thio)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The tert-butoxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)thio)phenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)thio)phenyl)propanoic acid involves its interaction with specific molecular targets. The thioether linkage and tert-butoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride
- 3-{[(tert-butoxy)carbonyl]amino}-3-[4-(methylsulfanyl)phenyl]propanoic acid
Uniqueness
Compared to similar compounds, 3-(4-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)thio)phenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a tert-butoxy group and a thioether linkage makes it particularly versatile in various synthetic and research applications .
Properties
Molecular Formula |
C17H24O4S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-[4-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]sulfanylphenyl]propanoic acid |
InChI |
InChI=1S/C17H24O4S/c1-16(2,3)21-15(20)17(4,5)22-13-9-6-12(7-10-13)8-11-14(18)19/h6-7,9-10H,8,11H2,1-5H3,(H,18,19) |
InChI Key |
VTWRPKUJSYRPMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)SC1=CC=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
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